5-Isopropyl-2-methoxybenzaldehyde chemical properties
5-Isopropyl-2-methoxybenzaldehyde chemical properties
An In-Depth Technical Guide to 5-Isopropyl-2-methoxybenzaldehyde: Properties, Synthesis, and Applications
Introduction
5-Isopropyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group, an electron-donating methoxy group, and a bulky isopropyl substituent, makes it a valuable building block for complex molecular targets. The interplay of these functional groups governs its reactivity and opens pathways to a diverse range of derivatives. This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and potential applications of 5-Isopropyl-2-methoxybenzaldehyde, tailored for professionals in chemical research and drug development.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis and analysis. These characteristics provide the empirical basis for identification, purification, and quality control.
Section 1.1: Core Chemical Properties
The essential physicochemical data for 5-Isopropyl-2-methoxybenzaldehyde are summarized below. These values are critical for planning reactions, particularly concerning temperature, solvents, and stoichiometry.
| Property | Value | Source(s) |
| CAS Number | 85902-68-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3][4] |
| Molecular Weight | 178.23 g/mol | [1][2][3][4] |
| IUPAC Name | 2-methoxy-5-propan-2-ylbenzaldehyde | [1] |
| Synonyms | 5-Isopropyl-o-anisaldehyde | [1] |
| Boiling Point | 96 °C @ 1 mmHg | [5][6] |
| Density (Predicted) | 1.017 ± 0.06 g/cm³ | [5][6] |
| Refractive Index | 1.5390 | [4][5] |
| Flash Point | 96 °C @ 1 mmHg | [5] |
| SMILES | CC(C)C1=CC(=C(C=C1)OC)C=O | [1][4][7] |
| InChIKey | FPZHOBMVPBJNKL-UHFFFAOYSA-N | [4][6] |
Section 1.2: Spectroscopic Characterization
Spectroscopic analysis is indispensable for structural elucidation and purity assessment. The following sections detail the expected spectral signatures for 5-Isopropyl-2-methoxybenzaldehyde based on its functional groups and data from analogous structures.
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¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment.
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Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.5 ppm, deshielded by the carbonyl group's anisotropy.
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Aromatic Protons (Ar-H): Three signals are anticipated in the aromatic region (δ 6.8-7.8 ppm). The proton ortho to the aldehyde will likely be the most deshielded. The coupling patterns (doublets and a doublet of doublets) will reflect their positions relative to each other.
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Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-4.0 ppm.
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Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton (δ 2.9-3.2 ppm) and a doublet for the six equivalent methyl protons (δ 1.2-1.3 ppm) are characteristic of the isopropyl group.
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-
¹³C NMR: The carbon NMR spectrum will complement the proton data.
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Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-195 ppm.
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Aromatic Carbons: Six distinct signals are expected between δ 110-160 ppm. The carbon bearing the methoxy group will be the most shielded, while the carbon attached to the aldehyde will be significantly deshielded.
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Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.
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Isopropyl Carbons: Two signals, one for the methine carbon (δ ~34 ppm) and one for the methyl carbons (δ ~24 ppm).
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The IR spectrum provides direct evidence of the key functional groups. Data is available from ATR-IR analysis.[1]
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.
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C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi doublet).
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C-H Stretch (Aromatic & Alkyl): Bands above 3000 cm⁻¹ correspond to aromatic C-H bonds, while those just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) are due to the isopropyl and methoxy C-H bonds.
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C-O Stretch (Ether): A strong band is expected in the region of 1240-1260 cm⁻¹ for the aryl-alkyl ether linkage.
Electron Ionization (EI) mass spectrometry would likely produce the following fragmentation pattern:
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Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound [C₁₁H₁₄O₂]⁺.[1]
-
Key Fragments:
-
m/z = 177: Loss of a hydrogen radical (-H) from the aldehyde, forming a stable acylium ion [M-1]⁺.
-
m/z = 163: Loss of a methyl radical (-CH₃) from the isopropyl group.
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m/z = 149: Loss of the formyl radical (-CHO) [M-29]⁺.
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m/z = 135: Loss of the isopropyl group (-C₃H₇) [M-43]⁺.
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Part 2: Synthesis and Reactivity
The synthetic utility of 5-Isopropyl-2-methoxybenzaldehyde stems from its straightforward preparation and the versatile reactivity of its constituent functional groups.
Section 2.1: Proposed Synthesis Protocol
A robust and logical synthetic route involves the methylation of the corresponding phenol, 2-hydroxy-5-isopropylbenzaldehyde (5-isopropylsalicylaldehyde). This approach is advantageous as it builds upon readily available precursors and employs a reliable etherification reaction.
Caption: Proposed synthesis of 5-Isopropyl-2-methoxybenzaldehyde.
Causality: This protocol utilizes the Williamson ether synthesis. A weak base like potassium carbonate is sufficient to deprotonate the acidic phenolic hydroxyl group, forming a nucleophilic phenoxide. Acetone is an ideal solvent due to its polarity and appropriate boiling point for the reaction. Dimethyl sulfate is a highly efficient and reactive methylating agent.
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Reaction Setup: To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in acetone (10 mL per gram of phenol) in a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-5-isopropylbenzaldehyde (1.0 equivalent).
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Reagent Addition: Add dimethyl sulfate (1.1 equivalents) dropwise to the mixture at room temperature. Self-Validation: The dropwise addition controls the initial exotherm of the reaction.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x), 1M NaOH solution (2x, to remove any unreacted phenol), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-Isopropyl-2-methoxybenzaldehyde.
Section 2.2: Chemical Reactivity Profile
The molecule's reactivity is dominated by the aldehyde function and the electron-rich aromatic ring.
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Aldehyde Group Reactions: The electrophilic aldehyde carbon is a prime target for nucleophiles. Key transformations include:
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Oxidation: Can be readily oxidized to 5-isopropyl-2-methoxybenzoic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Can be reduced to 5-isopropyl-2-methoxybenzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).
-
Nucleophilic Addition: Reacts with Grignard reagents or organolithiums to form secondary alcohols.
-
Reductive Amination: Undergoes reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a powerful C=C bond-forming strategy.
-
-
Aromatic Ring Reactions: The methoxy group is a strong activating, ortho-, para-director, while the isopropyl group is a weak activating, ortho-, para-director. The aldehyde is a deactivating, meta-director. The overall effect is activation of the ring, with electrophilic substitution directed to the positions ortho and para to the activating groups.
Caption: Key reaction pathways for 5-Isopropyl-2-methoxybenzaldehyde.
Part 3: Applications in Research and Development
While specific applications for 5-Isopropyl-2-methoxybenzaldehyde itself are not extensively documented in mainstream literature, its structure is analogous to compounds with known utility, making it a high-potential intermediate.[8][9]
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Pharmaceutical Synthesis: Substituted benzaldehydes are common precursors in drug discovery. The functional groups on this molecule allow for its elaboration into more complex scaffolds. For instance, it could serve as a starting point for synthesizing novel anti-inflammatory agents, analgesics, or enzyme inhibitors through reactions like aldol condensation or multicomponent reactions.
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Fragrance and Flavor Industry: Many substituted benzaldehydes possess distinct aromas.[8] The combination of methoxy and isopropyl groups likely imparts a unique scent profile, potentially woody or spicy, making it a candidate for investigation in perfumery and as a flavoring agent.
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Agrochemicals: The benzaldehyde core is present in various herbicides and pesticides. This compound could be used as a building block to create new agrochemicals with tailored biological activities.
Part 4: Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical intermediate.
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[10]
-
Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.
-
-
Storage:
Conclusion
5-Isopropyl-2-methoxybenzaldehyde is a synthetically valuable aromatic aldehyde with a well-defined physicochemical and spectroscopic profile. Its preparation from readily available precursors and the versatile reactivity of its aldehyde and substituted aromatic ring position it as a key intermediate for diverse applications in drug development, fragrance chemistry, and materials science. Proper handling and storage are essential to ensure its safe and effective use in the laboratory.
References
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Thermo Fisher Scientific. (2010). Safety Data Sheet - 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
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Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. (n.d.). Retrieved from [Link]
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Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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